molecular formula C21H18N2O B14592645 4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one CAS No. 61078-37-3

4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14592645
CAS No.: 61078-37-3
M. Wt: 314.4 g/mol
InChI Key: VIMCERNDKPJWPD-UHFFFAOYSA-N
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Description

4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazolidine ring fused with a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 4,5-diphenylpyrazolidine with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced catalytic systems and optimized reaction conditions are crucial in industrial settings to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions vary widely and depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction may produce more saturated hydrocarbons.

Scientific Research Applications

4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various materials and chemicals, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. The compound may act as an inhibitor or activator of certain pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Pyridylazo)resorcinol: Used in studies of metal ion interactions and as a reagent in analytical chemistry.

    4-(4-Nitrophenylazo)resorcinol: Utilized as a pH indicator and in various analytical applications.

Uniqueness

4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

61078-37-3

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

4-(4,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol

InChI

InChI=1S/C21H18N2O/c24-18-13-11-17(12-14-18)21-19(15-7-3-1-4-8-15)20(22-23-21)16-9-5-2-6-10-16/h1-14,19-20,22,24H

InChI Key

VIMCERNDKPJWPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NN=C2C3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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